molecular formula C11H9NO3 B13225396 3-Formyl-1-methyl-1H-indole-7-carboxylic acid

3-Formyl-1-methyl-1H-indole-7-carboxylic acid

Cat. No.: B13225396
M. Wt: 203.19 g/mol
InChI Key: OBBQNZXBAMVGKR-UHFFFAOYSA-N
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Description

3-Formyl-1-methyl-1H-indole-7-carboxylic acid (CAS 2060024-53-3) is a high-purity, specialized indole derivative with the molecular formula C₁₁H₉NO₃ and a molecular weight of 203.19 g/mol . This compound serves as a versatile and valuable synthetic intermediate in medicinal chemistry and drug discovery research. Its distinct molecular structure, featuring a reactive formyl group at the 3-position and a carboxylic acid moiety at the 7-position of the 1-methylindole core, makes it an ideal precursor for constructing diverse chemical libraries . The compound is documented to exhibit promising biological activities in research settings, including antimicrobial properties against various bacterial strains and anticancer potential through the induction of apoptosis in cancer cell lines . Its mechanism of action is attributed to interactions with various molecular targets, potentially modulating key biological pathways involved in inflammation and cell proliferation . As a key intermediate, it can undergo various chemical transformations, such as oxidation, reduction, and nucleophilic substitution, enabling the synthesis of more complex molecules for structure-activity relationship (SAR) studies . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage its dual functionality to develop novel compounds for investigating new therapeutic targets.

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

3-formyl-1-methylindole-7-carboxylic acid

InChI

InChI=1S/C11H9NO3/c1-12-5-7(6-13)8-3-2-4-9(10(8)12)11(14)15/h2-6H,1H3,(H,14,15)

InChI Key

OBBQNZXBAMVGKR-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C(=CC=C2)C(=O)O)C=O

Origin of Product

United States

Preparation Methods

The synthesis of 3-Formyl-1-methyl-1H-indole-7-carboxylic acid typically involves several steps, starting from readily available precursors. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole core . The formyl and carboxylic acid groups are then introduced through subsequent functionalization reactions. Industrial production methods may involve optimized reaction conditions and catalysts to improve yield and efficiency .

Chemical Reactions Analysis

3-Formyl-1-methyl-1H-indole-7-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism by which 3-Formyl-1-methyl-1H-indole-7-carboxylic acid exerts its effects involves interactions with various molecular targets. Indole derivatives are known to bind to multiple receptors and enzymes, influencing biological pathways such as inflammation, cell proliferation, and apoptosis . The specific molecular targets and pathways involved depend on the compound’s structure and functional groups.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 3-Formyl-1-methyl-1H-indole-7-carboxylic acid
  • CAS Number : 2060024-53-3
  • Molecular Formula: C₁₁H₉NO₃
  • Molecular Weight : 203.19 g/mol
  • Structural Features :
    • 1-Position : Methyl group (–CH₃) attached to the indole nitrogen.
    • 3-Position : Formyl group (–CHO), enhancing electrophilic reactivity.
    • 7-Position : Carboxylic acid (–COOH), contributing to acidity and hydrogen-bonding capacity.

Synthesis and Applications :
This compound serves as a key intermediate in medicinal chemistry, particularly for synthesizing indole-fused heterocycles (e.g., thiazole derivatives) via condensation reactions . Its methyl group at the 1-position improves metabolic stability compared to unmethylated analogs, making it valuable in drug discovery pipelines .

Comparison with Similar Indole Derivatives

Structural and Functional Comparisons

Reactivity and Functional Group Analysis

  • Electrophilic Reactivity :

    • The 3-formyl group in this compound facilitates nucleophilic additions (e.g., condensation with amines or thiols) . This contrasts with halogenated analogs (e.g., 7-chloro-3-methyl-1H-indole-2-carboxylic acid), where the –Cl group directs electrophilic substitution .
    • The carboxylic acid at position 7 enables salt formation or esterification, improving solubility or enabling prodrug strategies .
  • Acidity and Hydrogen Bonding :

    • The –COOH group (pKa ~4-5) is more acidic than –COOCH₃ (pKa ~8-9) in ester derivatives , influencing binding interactions in biological targets.

Spectral and Analytical Data

  • ¹³C-NMR :

    • The target compound’s methyl group at position 1 is expected to resonate near δ 40–45 ppm (vs. δ 101–144 ppm for aromatic carbons) .
    • The formyl carbon (–CHO) typically appears at δ 190–200 ppm .
  • Mass Spectrometry :

    • High-resolution mass spectrometry (HRMS) of similar compounds (e.g., 3-formyl-1H-indole-2-carboxylic acid) confirms molecular ions at m/z 189.167 .

Biological Activity

3-Formyl-1-methyl-1H-indole-7-carboxylic acid is a notable compound within the indole family, distinguished by its unique structural features, including a formyl group at the third position and a carboxylic acid at the seventh position of the indole ring. This compound has garnered attention for its diverse biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antioxidant properties. This article presents a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

  • Molecular Formula : C11H9NO3
  • Molecular Weight : 189.17 g/mol

Antimicrobial Activity

Indole derivatives, including this compound, have demonstrated significant antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics.

Antiviral Activity

The compound's antiviral potential has been highlighted in studies focusing on its ability to inhibit viral replication. For instance, similar indole derivatives have shown effectiveness against HIV integrase, with modifications enhancing their inhibitory activity significantly. The binding interactions with viral enzymes suggest a promising avenue for therapeutic applications against viral infections .

Anticancer Properties

This compound has been investigated for its anticancer properties. Studies indicate that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of key signaling pathways involved in cell survival and proliferation. The compound's ability to influence cellular receptors is critical for its anticancer activity .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is evident from its ability to inhibit cyclooxygenase (COX) enzymes. Research has shown that derivatives of indole can suppress COX activity, leading to reduced production of pro-inflammatory mediators. The structure–activity relationship (SAR) studies indicate that specific modifications can enhance these effects .

Structure–Activity Relationship (SAR)

The biological activity of this compound is closely linked to its structural characteristics. The presence of both an aldehyde and a carboxylic acid group allows for diverse interactions with biological targets. Comparative analysis with similar compounds reveals that modifications at specific positions can significantly alter their biological efficacy.

Compound NameCAS NumberKey FeaturesIC50 (μM)
3-Formyl-6-methoxy-1-methyl-1H-indole-2-carboxylic acid893732-02-0Methoxy group; different formyl position5.5
3-Formyl-1-methyl-1H-indole-6-carboxylic acid2060025-42-3Different carboxylic position4.8
Indole-7-carboxylic acid1670-83-3Lacks formyl group; simpler structure>10

Case Study 1: Antiviral Efficacy

A study evaluated the antiviral activity of an indole derivative structurally related to this compound against HIV integrase. The derivative exhibited an IC50 value of 0.13 μM, indicating potent inhibition of viral replication through chelation with Mg²⁺ ions in the active site of integrase .

Case Study 2: Anticancer Mechanisms

Research conducted on the anticancer effects revealed that treatment with this compound led to significant apoptosis in various cancer cell lines. Mechanistic studies indicated that the compound modulates key pathways such as p53 and NF-kB, which are crucial in cancer progression .

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